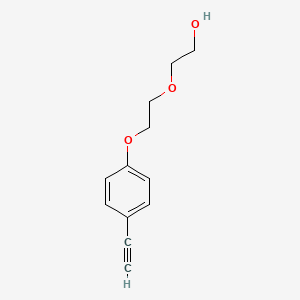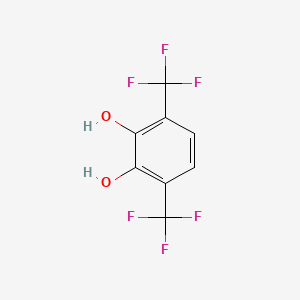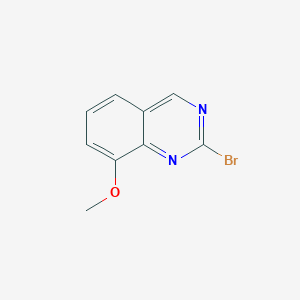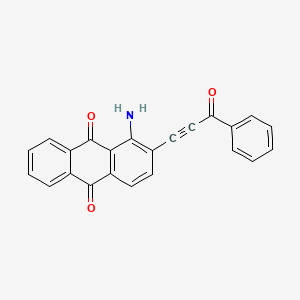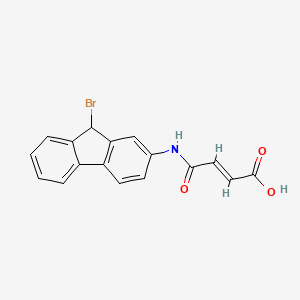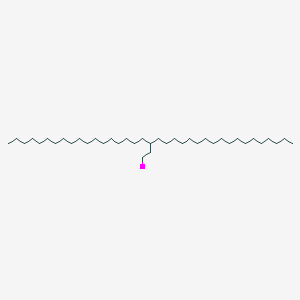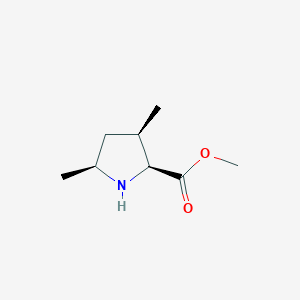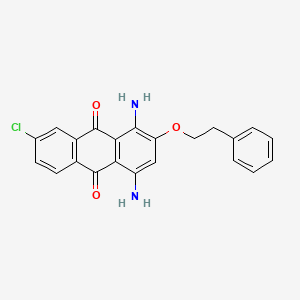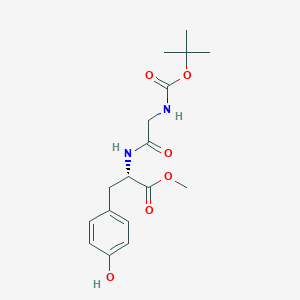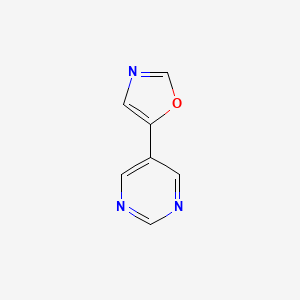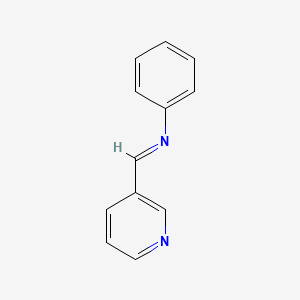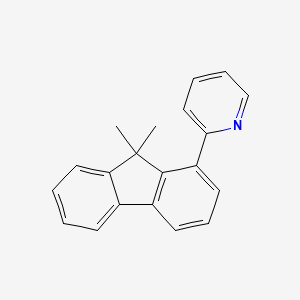
2-(9,9-Dimethyl-9H-fluoren-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9,9-Dimethyl-9H-fluoren-1-yl)pyridine is an organic compound that combines a fluorenyl group with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9,9-Dimethyl-9H-fluoren-1-yl)pyridine typically involves the reaction of 9,9-dimethylfluorene with a pyridine derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 9,9-dimethylfluorene-2-boronic acid reacts with a halogenated pyridine in the presence of a palladium catalyst and a base .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(9,9-Dimethyl-9H-fluoren-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the fluorenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine ring and the fluorenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated derivatives of the compound can be used in substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield fluorenone derivatives, while substitution reactions could introduce various functional groups onto the pyridine ring or the fluorenyl group.
Scientific Research Applications
2-(9,9-Dimethyl-9H-fluoren-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Mechanism of Action
The mechanism by which 2-(9,9-Dimethyl-9H-fluoren-1-yl)pyridine exerts its effects depends on its specific application. In the context of OLEDs, the compound functions as a hole-transporting material, facilitating the movement of positive charges within the device. This is achieved through its conjugated structure, which allows for efficient charge transfer .
Comparison with Similar Compounds
9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid: Used in similar synthetic applications, particularly in cross-coupling reactions.
2-(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another derivative used in organic synthesis and materials science.
Uniqueness: 2-(9,9-Dimethyl-9H-fluoren-1-yl)pyridine is unique due to the combination of the fluorenyl and pyridine moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring efficient charge transport and light emission.
Properties
Molecular Formula |
C20H17N |
|---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
2-(9,9-dimethylfluoren-1-yl)pyridine |
InChI |
InChI=1S/C20H17N/c1-20(2)17-11-4-3-8-14(17)15-9-7-10-16(19(15)20)18-12-5-6-13-21-18/h3-13H,1-2H3 |
InChI Key |
FJIOPMBMQWYYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C(=CC=C3)C4=CC=CC=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate](/img/structure/B13144435.png)
